The compound 1-tert-butyl-4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic molecule that belongs to the class of benzodiazoles. It is characterized by its unique structure, which incorporates a pyrrolidinone moiety and a tert-butyl group, along with a dimethylphenoxy substituent. This compound is primarily utilized in research settings and is not intended for human or animal use.
This compound is cataloged under the Chemical Abstracts Service (CAS) number 878693-28-8 and can be sourced from various chemical suppliers. It is often used in scientific research, particularly in studies related to pharmacology and medicinal chemistry.
The compound can be classified as follows:
The synthesis of 1-tert-butyl-4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. Key steps may include:
The synthesis may utilize solvents such as dimethyl sulfoxide or tetrahydrofuran and catalysts like triethylamine or sodium hydride to facilitate the reactions. Reaction conditions such as temperature and time are critical for optimizing yields and purity.
The molecular structure of 1-tert-butyl-4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can be represented using various structural formulas, including:
C=CCN1CC(CC1=O)c1nc2c(n1CCCCOc1c(C)cccc1C)cccc2
This notation provides insight into the connectivity of atoms within the molecule.
The compound features:
The compound participates in various chemical reactions typical of benzodiazole derivatives. Key reactions include:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways, such as temperature control and solvent choice.
The mechanism of action for 1-tert-butyl-4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is not fully elucidated in literature but can be inferred based on its structure:
Research indicates that compounds with similar structures often exhibit biological activities such as enzyme inhibition or receptor modulation, suggesting potential therapeutic applications.
The physical properties include:
Key chemical properties encompass:
Relevant data on melting points or boiling points may vary based on purity and crystalline form.
This compound holds potential applications in various fields:
CAS No.: 42405-01-6
CAS No.: 4444-26-2
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 39731-48-1